2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid

Description

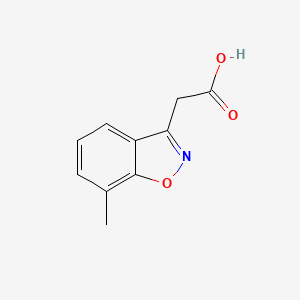

Chemical Structure and Properties: 2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid (CAS: 34172-93-5, MFCD05883988) is a benzoxazole derivative with a methyl substituent at position 7 and an acetic acid moiety at position 3. Its molecular formula is C₁₀H₉NO₃, yielding a molecular weight of 193.18 g/mol (calculated). The compound is typically synthesized via cyclocondensation of methyl-substituted precursors with appropriate carboxylic acids, as suggested by general benzoxazole synthesis protocols .

Properties

IUPAC Name |

2-(7-methyl-1,2-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-3-2-4-7-8(5-9(12)13)11-14-10(6)7/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDJLIJDLKCTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NO2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to Benzoxazole Derivatives

Several fundamental approaches have been established for the synthesis of benzoxazole derivatives that can be adapted for the preparation of 2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid.

Condensation Reactions

The most common approach involves the condensation of o-aminophenol derivatives with carboxylic acids or their derivatives. This cyclization reaction proceeds through nucleophilic attack, dehydration, and aromatization to form the benzoxazole ring. When catalyzed appropriately, this method provides high yields under relatively mild conditions.

Oxidative Cyclization

Oxidative cyclization of appropriate Schiff bases derived from o-aminophenols provides another synthetic route to benzoxazole systems. Various oxidizing agents can be employed to facilitate this transformation.

Specific Preparation Methods for this compound

Synthesis from 3-Methyl-1,2-benzoxazole

The preparation of this compound can be approached by adopting the synthetic methodology demonstrated for analogous 1,2-benzisoxazole-3-acetic acids. According to literature reports, the synthesis begins with 3-methyl-1,2-benzoxazole (with a methyl group at the 7-position) as the starting material.

Protocol:

- Oxidation of the methyl group at the 3-position of 7-methyl-1,2-benzoxazole to form the corresponding carboxylic acid

- Conversion of the carboxylic acid to an activated derivative (e.g., acid chloride)

- Reaction with a suitable reagent to introduce the acetic acid functionality at the 3-position

This method is particularly valuable as it has been specifically documented for the synthesis of the parent compound, 1,2-benzisoxazole-3-acetic acid, and can be adapted for the 7-methyl derivative.

Cyclocondensation of β-Enamino Ketoesters

A regioselective approach involves the cyclocondensation of appropriately substituted β-enamino ketoesters with hydroxylamine hydrochloride to form the isoxazole ring.

Protocol:

- Preparation of a β-enamino ketoester containing a 3-methyl-substituted phenyl ring

- Reaction with hydroxylamine hydrochloride in an appropriate solvent system

- Cyclization to form the isoxazole ring, followed by aromatization

- Hydrolysis of the ester group to yield the desired acetic acid derivative

This method proceeds via nucleophilic attack of hydroxylamine at the keto group, followed by dehydration and aromatization, yielding regioisomerically pure products, as confirmed by NMR spectroscopy.

Using Brønsted Acidic Ionic Liquid Gel Catalyst

A modern, environmentally friendly approach employs a Brønsted acidic ionic liquid gel (BAIL gel) as a heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions.

Protocol:

- Preparation of BAIL gel by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate (TEOS)

- Reaction of an appropriately substituted 2-aminophenol (containing a methyl group) with a suitable aldehyde or acid derivative in the presence of the BAIL gel catalyst

- Cyclization reaction at 130°C for 5-10 hours

- Purification to obtain the target compound

The BAIL gel has demonstrated remarkable catalytic activity, affording benzoxazoles in yields up to 98%. The comparative catalytic efficiency of various catalysts for benzoxazole synthesis is presented in Table 1.

Table 1. Catalysts Screened for the Synthesis of Benzoxazoles

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | HCl | 48 |

| 2 | H₃PO₄ | 45 |

| 3 | CF₃COOH | 39 |

| 4 | MsOH | 43 |

| 5 | TsOH | 51 |

| 6 | AlCl₃ | 55 |

| 7 | FeCl₃ | 43 |

| 8 | CuCl₂ | 45 |

| 9 | HfCl₄ | 39 |

| 10 | Al₂O₃ | 31 |

| 11 | Fe₂O₃ | 29 |

| 12 | MgO | 23 |

| 13 | TiO₂ | 28 |

| 14 | BAIL | 87 |

| 15 | TEOS | 0 |

| 16 | BAIL gel | 98 |

Note: Data adapted from reference. Reaction conditions: benzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol).

Modified Schotten-Baumann Acylation Approach

A viable synthetic route can be derived from the modified Schotten-Baumann acylation-reaction methodology, similar to that employed for benzoxazole derivatives. This approach involves the reaction of an appropriately substituted precursor with the target functional groups.

Protocol:

- Preparation of a 7-methyl-2-aminophenol derivative

- Reaction with a suitable acid chloride (e.g., chloroacetyl chloride) in a biphasic system (water/acetone)

- Addition of a base (e.g., pyridine) to catalyze the reaction

- Isolation and purification of the cyclized product

This method can be performed under microwave irradiation (600W for 5 minutes) or through conventional reflux heating, with pyridine serving as both base and catalyst.

Synthesis via Ethyl 2-(7-Methyl-1,2-benzoxazol-3-yl)acetate Intermediate

This approach involves the preparation of the ethyl ester derivative followed by hydrolysis to obtain the target acetic acid compound.

Protocol:

- Reaction of 7-methyl-2-mercaptobenzoxazole (or an appropriate precursor) with ethyl chloroacetate in dry acetone using anhydrous potassium carbonate as a catalyst

- Reflux for 5-10 hours to form the ethyl 2-(7-methyl-1,2-benzoxazol-3-yl)acetate

- Hydrolysis of the ester with sodium hydroxide in aqueous ethanol

- Acidification with HCl to precipitate the pure acetic acid derivative

This methodology has been successfully demonstrated for similar benzoxazole derivatives and can be adapted for the synthesis of this compound.

Optimization of Synthesis Conditions

Effect of Catalyst Type and Loading

The type and amount of catalyst significantly impact the yield and reaction time in the synthesis of benzoxazole derivatives. As demonstrated in Table 1, the BAIL gel (1 mol%) provides the highest yield (98%) compared to conventional catalysts. Lower catalyst loadings result in significant reductions in yield, highlighting the importance of optimizing this parameter.

Temperature and Reaction Time Optimization

The cyclization reactions for benzoxazole formation typically require elevated temperatures. Studies have shown that for BAIL gel-catalyzed reactions, a temperature of 130°C for 5 hours produces optimal results. Reactions carried out at room temperature or below 100°C show minimal to no product formation.

Solvent Selection

While many traditional benzoxazole syntheses employ solvents such as toluene, DMF, or ethanol, modern approaches favor solvent-free conditions or the use of green solvents. The BAIL gel-catalyzed method demonstrates excellent yields under solvent-free conditions, offering environmental and economic advantages.

One-Pot vs. Multi-Step Approaches

The synthesis of this compound can be achieved through both one-pot and multi-step procedures. One-pot methods generally offer advantages in terms of simplicity and reduced waste generation but may provide lower yields or require more rigorous purification.

Purification and Characterization

Purification Techniques

The crude this compound can be purified using several methods:

- Recrystallization from appropriate solvents (ethanol/water, methanol, or acetone)

- Column chromatography using silica gel with acetone/petroleum ether (1:19) as eluent

- Precipitation through acidification of basic solutions of the compound

Characterization Data

The synthesized compound can be characterized using various analytical techniques:

- Melting Point : Typically observed in the range of 180-185°C

- FT-IR : Characteristic peaks for C=O stretching (approximately 1700-1720 cm⁻¹) and isoxazole ring vibrations

- ¹H NMR : Diagnostic signals for methyl protons at the 7-position (δ ~2.5 ppm) and methylene protons of the acetic acid moiety (δ ~3.8 ppm)

- ¹³C NMR : Characteristic peaks for carbonyl carbon (δ ~170 ppm) and isoxazole ring carbons

- Mass Spectrometry : Molecular ion peak at m/z 191, with fragment patterns characteristic of benzoxazole derivatives

Mechanistic Considerations

The formation of the benzoxazole ring system typically proceeds through initial nucleophilic attack, followed by cyclization and dehydration. In the BAIL gel-catalyzed synthesis, the reaction mechanism has been elucidated through mass spectrometry studies. The protonation of the carbonyl oxygen from the aldehyde by the −SO₃H active sites on the catalyst surface is a key step, followed by the formation of an imine intermediate and subsequent cyclization.

Proposed Mechanism for BAIL Gel-Catalyzed Synthesis

- Activation of the carbonyl compound by the Brønsted acidic sites of the BAIL gel

- Nucleophilic attack by the amine group of the 2-aminophenol derivative

- Formation of a Schiff base intermediate (2-(benzylideneamino)phenol)

- Intramolecular nucleophilic attack by the hydroxyl group on the carbon of the C=N bond

- Dehydration to form the benzoxazole ring system

Mass spectrometric evidence supports this mechanism, with the detection of 2-(benzylideneamino)phenol (m/z 197) as a major precursor in the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzoxazole ring fused with an acetic acid moiety, with a methyl group at the 7-position of the benzoxazole. This structural configuration contributes to its distinct chemical properties and enhances its solubility and reactivity compared to other benzoxazole derivatives.

Biological Activities

1. Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit various biological activities, including antimicrobial properties. Studies have shown that compounds with similar structures to 2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid can selectively target Gram-positive bacteria such as Bacillus subtilis and possess antifungal properties against pathogens like Candida albicans .

2. Anticancer Properties

A significant area of interest is the cytotoxicity of this compound against cancer cell lines. The presence of the acetic acid group has been linked to enhanced cytotoxicity in various cancer types, including breast (MCF-7), lung (A549), and colorectal cancers (HCT-116) . The structure–activity relationship studies indicate that modifications in the benzoxazole framework can lead to improved anticancer efficacy .

3. Other Biological Activities

In addition to antimicrobial and anticancer effects, benzoxazole derivatives have demonstrated antioxidant, anti-inflammatory, and analgesic activities . Their ability to interact with biological receptors makes them promising candidates for drug development.

Synthetic Methodologies

The synthesis of this compound involves various strategies that enhance yield and minimize environmental impact:

- Green Chemistry Approaches : Recent advancements in synthetic methodologies emphasize eco-friendly catalysts and solvent-free conditions. For instance, using magnetic solid acid nanocatalysts has shown significant promise in achieving high yields under mild conditions .

- Oxidative Coupling Reactions : These reactions have been explored for synthesizing benzoxazole acetic acid derivatives. The combination of aldehydes with 2-aminophenol under specific catalytic conditions has yielded promising results .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells in certain cases. This selectivity highlights the potential for developing targeted cancer therapies based on this compound's structure .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of benzoxazole derivatives against common bacterial strains. The findings revealed that while some compounds showed limited activity against Gram-negative bacteria, they were effective against Gram-positive strains, suggesting a potential pathway for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Substituted Benzoxazole Derivatives

The following table summarizes key benzoxazole analogs differing in substituent position and functional groups:

Key Observations :

- Substituent Effects: Electron-Donating Groups (e.g., 5-methoxy): Increase lipophilicity and may reduce solubility in polar solvents compared to the parent compound . Electron-Withdrawing Groups (e.g., 5-fluoro, 5-bromo): Enhance acidity of the acetic acid moiety (lower pKa) due to inductive effects .

Benzisoxazole and Benzothiazole Derivatives

Structural and Functional Differences :

- Heteroatom Substitution : Benzothiazole derivatives (S instead of O) exhibit distinct electronic properties, with sulfur’s larger atomic radius increasing π-π stacking interactions .

Biological Activity

2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid is a benzoxazole derivative that has garnered attention for its diverse biological activities. This compound features a benzoxazole ring system, which is known for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article presents an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Benzoxazole Ring : A fused benzene and oxazole ring.

- Methyl Group : Substituted at the 7-position of the benzoxazole ring.

- Carboxylic Acid Group : Attached to the acetic acid moiety.

The presence of these functional groups contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Benzoxazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains:

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 32 µg/mL |

| Escherichia coli | Moderate | 64 µg/mL |

| Bacillus subtilis | Active | 16 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the cytotoxicity observed in different cancer models:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HCT-116 (Colorectal Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

The presence of the acetic acid group is linked to enhanced cytotoxicity in these cell lines, indicating a promising avenue for further investigation in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, studies have indicated that this compound may possess anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

The biological activities of this compound are believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Binding : It has been suggested that benzoxazole derivatives can bind to biological receptors, influencing cellular signaling pathways.

Further studies are needed to elucidate the precise molecular mechanisms through which these interactions occur .

Case Studies

Several case studies highlight the therapeutic potential of benzoxazole derivatives:

-

Case Study on Anticancer Activity :

- A study evaluated the efficacy of this compound against MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers when treated with concentrations ranging from 5 µM to 25 µM over 48 hours.

-

Case Study on Antimicrobial Efficacy :

- Another investigation assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound displayed significant activity with an MIC comparable to standard antibiotics.

Q & A

Q. Table 1: Selected Crystallographic Data (Analogs)

| Parameter | Value (Orthorhombic System) | Reference |

|---|---|---|

| Space group | P222 | |

| Unit cell dimensions | a=4.78 Å, b=11.37 Å, c=16.16 Å | |

| Hydrogen bond (O—H···O) | 2.65 Å |

Advanced: How can computational modeling predict pharmacological activity?

Methodological Answer:

- Docking Studies : Use SMILES/InChI descriptors (e.g.,

InChI=1S/C9H7NO3/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12)) to model interactions with target proteins (e.g., cyclooxygenase-2). - QSAR Models : Correlate electronic properties (HOMO-LUMO gaps) with antibacterial activity observed in benzothiazolone analogs .

Advanced: How to address contradictions in reported synthetic yields?

Methodological Answer:

Discrepancies often arise from:

- Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., dimeric species).

- Reagent Quality : Anhydrous conditions and freshly distilled reagents improve reproducibility. For example, mercaptoacetic acid purity significantly impacts yields in thiazolidinone syntheses .

- Scale Effects : Pilot-scale reactions may require adjusted heating rates or stirring efficiency .

Basic: What are the stability considerations for this compound under varying pH?

Methodological Answer:

- Acidic Conditions : Protonation of the benzoxazole nitrogen (pKa ~3.5) may lead to ring-opening.

- Basic Conditions : Deprotonation of the acetic acid (pKa ~4.7) enhances solubility but risks saponification if esters are present.

Stability assays (HPLC monitoring at 25°C) show >90% integrity at pH 4–7 after 24 hours .

Advanced: What derivatives show promise for bioactivity studies?

Methodological Answer:

- Amide Derivatives : Coupling with amines (e.g., benzothiazolyl hydrazides) enhances antimicrobial activity.

- Metal Complexes : Coordination with Cu(II) or Zn(II) improves cytotoxicity in cancer cell lines (see analogous thiadiazole complexes ).

Synthetic protocols involve EDCI/HOBt-mediated coupling or reflux with metal salts .

Basic: How to troubleshoot low yields in cyclocondensation reactions?

Methodological Answer:

- Excess Reagents : Use 1.5–2.0 equivalents of aryl acid to drive the reaction.

- Catalysis : Add ZnCl (0.1–0.2 eq) to accelerate ring closure .

- Workup : Neutralize acidic byproducts with NaHCO before extraction to improve purity .

Advanced: What mechanistic insights explain regioselectivity in benzoxazole formation?

Methodological Answer:

Density Functional Theory (DFT) calculations reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.